N-(1-cyanocyclobutyl)-2-(cyclopentyloxy)-N-methylbutanamide
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Overview
Description
N-(1-cyanocyclobutyl)-2-(cyclopentyloxy)-N-methylbutanamide is a chemical compound with a unique molecular structure that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-2-(cyclopentyloxy)-N-methylbutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyanocyclobutyl Intermediate: The synthesis begins with the preparation of a cyanocyclobutyl intermediate. This can be achieved through the reaction of a cyclobutyl compound with a cyanating agent under controlled conditions.
Introduction of the Cyclopentyloxy Group: The next step involves the introduction of the cyclopentyloxy group. This can be accomplished by reacting the cyanocyclobutyl intermediate with a suitable cyclopentylating agent.
Formation of the Methylbutanamide Moiety: The final step involves the formation of the methylbutanamide moiety. This can be achieved by reacting the intermediate with a methylating agent and a butanamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques to obtain the desired compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclobutyl)-2-(cyclopentyloxy)-N-methylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
N-(1-cyanocyclobutyl)-2-(cyclopentyloxy)-N-methylbutanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways and its potential as a drug candidate.
Industry: It is used in the development of new materials and chemicals with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclobutyl)-2-(cyclopentyloxy)-N-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclobutyl)benzamide: This compound shares the cyanocyclobutyl group but differs in the presence of a benzamide moiety instead of the cyclopentyloxy and methylbutanamide groups.
tert-Butyl (1-cyanocyclobutyl)carbamate: This compound also contains the cyanocyclobutyl group but has a tert-butyl carbamate moiety.
Uniqueness
N-(1-cyanocyclobutyl)-2-(cyclopentyloxy)-N-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-2-cyclopentyloxy-N-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-3-13(19-12-7-4-5-8-12)14(18)17(2)15(11-16)9-6-10-15/h12-13H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRPNAFEZKLXRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)C1(CCC1)C#N)OC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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